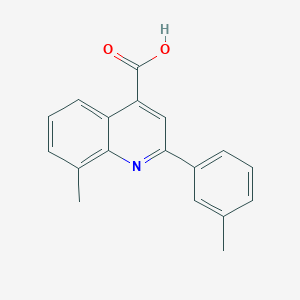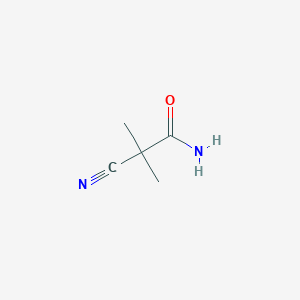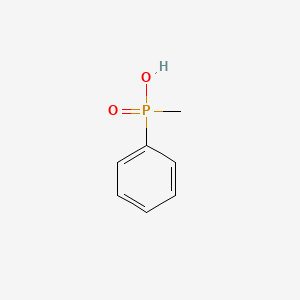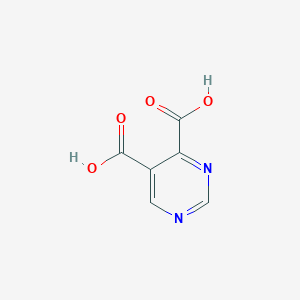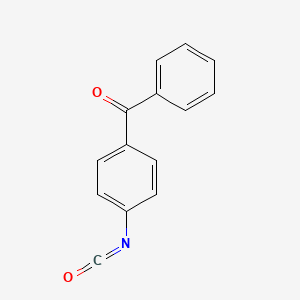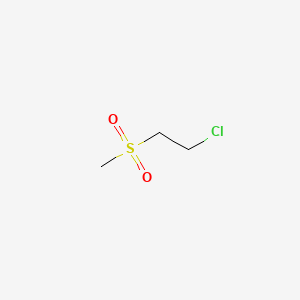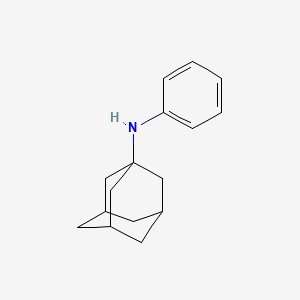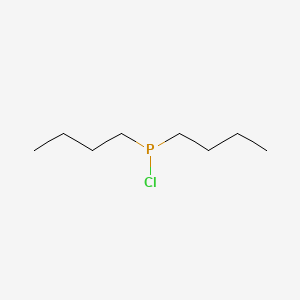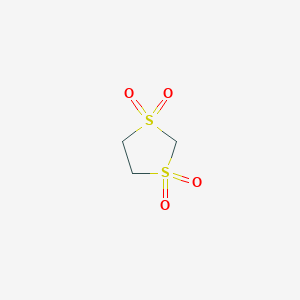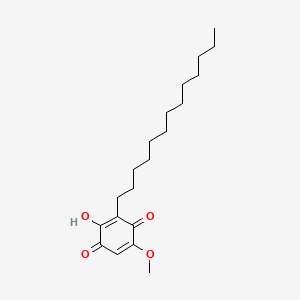
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione
Übersicht
Beschreibung
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione is a type of chemical entity and a subclass of alkylhydroquinone . It has a mass of 336.230059504 dalton and a chemical formula of C₂₀H₃₂O₄ . This compound is found in certain species such as Sorghum bicolor and Ardisia virens .
Molecular Structure Analysis
The canonical SMILES representation of this compound is CCCCCCCCCCCCCC1=C (C (=O)C=C (C1=O)OC)O . This provides a text representation of the compound’s structure, which can be used to generate a 2D or 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
Phytotoxic Potential
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione, identified in endophytic fungus Xylaria feejeensis, shows significant phytotoxic activity. Studies demonstrate its potential to inhibit seed germination, root growth, and oxygen uptake in various plants like Trifolium pratense and Medicago sativa, suggesting its use in agriculture for controlling unwanted plant growth (García-Méndez et al., 2016).
Antiproliferative Agents
Research on cyclohexa-2,5-diene-1,4-dione derivatives highlights their potential as antiproliferative agents. These compounds, including variants of 2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione, have shown cytotoxic effects against various human cancer cell lines, indicating their possible application in cancer therapy (Petronzi et al., 2013).
Chemical Synthesis and Catalysis
This compound and its derivatives are of interest in the field of chemical synthesis and catalysis. They are used in reactions like intramolecular cyclization and synthesis of complex organic compounds, which are significant in developing pharmaceuticals and fine chemicals (Goddard et al., 1995).
Biotransformation Studies
In biotransformation studies, microorganisms like Aspergillus niger are used to convert compounds like 2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione into new metabolites. This process not only helps in understanding the metabolic pathways but also in discovering novel compounds with potential applications in medicine and industry (Mohammad et al., 2018).
Synthesis of Novel Compounds
The chemical structure of 2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione allows for the synthesis of novel compounds. Researchers have been able to synthesize new derivatives with potential biological activities, such as antioxidants and antimicrobial agents, which could lead to the development of new drugs or therapeutic agents (Liu et al., 2008).
Eigenschaften
IUPAC Name |
2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23/h15,22H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAFMLCDGYVHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941671 | |
| Record name | 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |
CAS RN |
19833-82-0 | |
| Record name | p-Benzoquinone, 2-hydroxy-5-methoxy-3-tridecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



